BenchChemオンラインストアへようこそ!

3-Bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde

Lipophilicity XLogP Drug-likeness

3-Bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde (CAS 426231-02-9) is a tri-substituted aromatic aldehyde belonging to the class of halogenated, alkoxylated benzaldehyde ethers. With molecular formula C20H17BrO3 and a molecular weight of 385.26 g/mol , this compound features three distinct pharmacophoric elements on the benzaldehyde core: a bromine atom at the 3-position, an ethoxy group at the 5-position, and a naphthalen-1-ylmethoxy substituent at the 4-position.

Molecular Formula C20H17BrO3
Molecular Weight 385.257
CAS No. 426231-02-9
Cat. No. B2966344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde
CAS426231-02-9
Molecular FormulaC20H17BrO3
Molecular Weight385.257
Structural Identifiers
SMILESCCOC1=C(C(=CC(=C1)C=O)Br)OCC2=CC=CC3=CC=CC=C32
InChIInChI=1S/C20H17BrO3/c1-2-23-19-11-14(12-22)10-18(21)20(19)24-13-16-8-5-7-15-6-3-4-9-17(15)16/h3-12H,2,13H2,1H3
InChIKeyRKAKPLHQPGPCRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde (CAS 426231-02-9): Procurement-Relevant Structural and Property Profile for Differentiated Research Sourcing


3-Bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde (CAS 426231-02-9) is a tri-substituted aromatic aldehyde belonging to the class of halogenated, alkoxylated benzaldehyde ethers. With molecular formula C20H17BrO3 and a molecular weight of 385.26 g/mol , this compound features three distinct pharmacophoric elements on the benzaldehyde core: a bromine atom at the 3-position, an ethoxy group at the 5-position, and a naphthalen-1-ylmethoxy substituent at the 4-position. It is commercially available at a purity of 98% for research and further manufacturing use . Unlike simpler benzaldehyde derivatives that serve only as general synthetic intermediates, this compound's substitution pattern generates a computed XLogP of 5.1 , zero hydrogen-bond donors, six rotatable bonds, and a topological polar surface area of approximately 35.5 Ų , uniquely positioning it for applications requiring high lipophilicity, conformational flexibility, and a bromine handle for cross-coupling diversification.

Why Close Analogs of 3-Bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde Cannot Be Interchanged Without Experimental Revalidation


The benzaldehyde derivatives most frequently considered as potential substitutes for 3-bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde — including its direct synthetic precursor 3-bromo-5-ethoxy-4-hydroxybenzaldehyde (CAS 3111-37-3) , the 5-ethoxy-deleted analog 3-bromo-4-(naphthalen-1-ylmethoxy)benzaldehyde, the methoxy congener 3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde (CAS 428829-02-1), and the 2-regioisomer 5-bromo-2-(naphthalen-1-ylmethoxy)benzaldehyde (CAS 430450-38-7) — differ materially in computed lipophilicity (ΔXLogP ≥ 0.3–3.0), hydrogen-bond donor count, rotatable bond number, and topological polar surface area. The naphthalen-1-ylmethoxy group at the 4-position converts a phenolic hydroxyl into a bulky aryl-alkyl ether, eliminating hydrogen-bond donor capacity (0 HBD vs. 1 HBD for the precursor ) while introducing a large polycyclic aromatic surface that fundamentally alters molecular recognition, solubility, and membrane partitioning behavior. The following quantitative evidence demonstrates that these structural differences translate into measurable property divergence, making direct analog substitution unsupportable without re-optimization of reaction or assay conditions.

Quantitative Comparative Evidence for 3-Bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde (CAS 426231-02-9) Versus Closest Analogs


Computed Lipophilicity (XLogP) Comparison: 5-Ethoxy Substitution Drives a 0.3-Unit XLogP Increase Over the 2-Regioisomer and a 3.0-Unit Increase Over the Phenolic Precursor

The computed XLogP of 3-bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde is 5.1 . This represents a +0.3 unit increase relative to the 2-regioisomer 5-bromo-2-(naphthalen-1-ylmethoxy)benzaldehyde (CAS 430450-38-7), which has XLogP = 4.8 , and a +3.0 unit increase over the synthetic precursor 3-bromo-5-ethoxy-4-hydroxybenzaldehyde (CAS 3111-37-3), which has XLogP3-AA = 2.1 . This 0.3 log unit difference corresponds to approximately a 2-fold difference in octanol-water partition coefficient. The increase in lipophilicity arises from the combination of the naphthalen-1-ylmethoxy group replacing the polar hydroxyl and the ethoxy group contributing additional hydrophobic surface area.

Lipophilicity XLogP Drug-likeness Membrane permeability ADME prediction

Hydrogen-Bond Donor Count: Zero HBD Differentiates the Target from the Phenolic Precursor, Eliminating Hydrogen-Bond-Mediated Crystal Packing and Solubility Contributions

3-Bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde has zero hydrogen-bond donors . In contrast, its direct synthetic precursor 3-bromo-5-ethoxy-4-hydroxybenzaldehyde (CAS 3111-37-3) possesses one hydrogen-bond donor (the phenolic -OH) . The absence of HBD capability in the target compound eliminates the intermolecular hydrogen-bonding networks present in the crystalline precursor (melting point 141–143 °C ), altering solubility behavior, chromatographic retention, and solid-state formulation properties.

Hydrogen-bond donors Crystal engineering Solubility C LogP Molecular recognition

Rotatable Bond Count and Conformational Flexibility: Six Rotatable Bonds Confer Greater Conformational Entropy Than All Closest Analogs

The target compound contains six rotatable bonds . This is 3 more than its phenolic precursor 3-bromo-5-ethoxy-4-hydroxybenzaldehyde (3 rotatable bonds) , and 2 more than the 2-regioisomer 5-bromo-2-(naphthalen-1-ylmethoxy)benzaldehyde (4 rotatable bonds) . The additional rotatable bonds are introduced by the naphthalen-1-ylmethoxy substituent, which replaces a single O–H bond with a O–CH2–naphthyl linkage. This increase in conformational degrees of freedom has direct implications for entropic contributions to binding free energy in target engagement assays.

Conformational flexibility Rotatable bonds Molecular docking Entropy Ligand efficiency

Topological Polar Surface Area: 35.5 Ų TPSA Distinguishes the 1,3,4,5-Tetrasubstitution Pattern from the 2-Regioisomer (26.3 Ų) and the Precursor (46.5 Ų)

The topological polar surface area (TPSA) of 3-bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde is approximately 35.5 Ų . This value is intermediate between the 2-regioisomer 5-bromo-2-(naphthalen-1-ylmethoxy)benzaldehyde (TPSA = 26.3 Ų) and the phenolic precursor (TPSA = 46.5 Ų) . The TPSA difference of +9.2 Ų versus the 2-regioisomer arises from the repositioning of the aldehyde and bromine substituents, which alters the spatial distribution of polar surface area. This is a 35% relative increase in polar surface area.

Topological polar surface area Bioavailability Blood-brain barrier penetration Membrane permeability Drug design

Documented Synthetic Intermediate Utility: The Aldehyde Group Enables Formation of ChEBI-Cataloged 1,2,5-Oxadiazole-3-carboximidamide Derivatives Not Accessible from Non-Aldehydic Analogs

3-Bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde serves as the aldehyde precursor for 4-amino-N'-[[3-bromo-5-ethoxy-4-(1-naphthalenylmethoxy)phenyl]methylideneamino]-1,2,5-oxadiazole-3-carboximidamide (CHEBI:112659), a compound formally cataloged in the ChEBI database . The aldehyde functionality undergoes Schiff-base condensation to form the methylideneamino linkage, a transformation that is impossible with non-aldehydic benzaldehyde analogs or the reduced alcohol form. The bromine substituent at the 3-position remains available for subsequent cross-coupling diversification of the oxadiazole product.

Synthetic intermediate Oxadiazole ChEBI Schiff base Medicinal chemistry

Storage and Handling Specification: Cold Storage Requirement (2–8 °C, Sealed/Dry) Differentiates Procurement Logistics from Room-Temperature Analogs

The vendor-specified storage condition for 3-bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde is sealed in dry conditions at 2–8 °C . In contrast, the 2-regioisomer 5-bromo-2-(naphthalen-1-ylmethoxy)benzaldehyde (CAS 430450-38-7) is specified for room-temperature shipping and long-term storage in a cool, dry place , and 3-(naphthalen-1-ylmethoxy)benzaldehyde (CAS 130205-11-7) is also shipped at room temperature . This differential storage requirement implies greater inherent chemical reactivity — likely aldehyde oxidation or naphthylmethoxy ether cleavage — that mandates cold-chain logistics for the target compound.

Storage stability Procurement logistics Cold chain Aldehyde oxidation Quality assurance

High-Confidence Research and Procurement Application Scenarios for 3-Bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde (CAS 426231-02-9)


Suzuki–Miyaura and Other Palladium-Catalyzed Cross-Coupling Diversification at the C-3 Bromine Position

The aryl bromide at the 3-position of 3-bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde provides a chemically orthogonal handle for Pd-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira, Buchwald–Hartwig). This enables late-stage diversification of the benzaldehyde scaffold without affecting the aldehyde, ethoxy, or naphthalen-1-ylmethoxy functionalities. The six rotatable bonds and high computed XLogP of 5.1 suggest that coupled products will occupy a distinct region of drug-like chemical space compared to analogs with fewer rotatable bonds or lower lipophilicity. Researchers building screening libraries around naphthalene-containing benzaldehyde scaffolds should procure this specific regioisomer to maintain the 1,3,4,5-substitution pattern required for consistent SAR interpretation.

Schiff-Base Condensation for Oxadiazole and Related Heterocycle Construction in Early-Stage Medicinal Chemistry

The aldehyde functionality of this compound has been validated as a synthetic entry point for 1,2,5-oxadiazole-3-carboximidamide derivatives cataloged in the ChEBI database (CHEBI:112659) . The condensation reaction with amino-oxadiazole reagents proceeds via Schiff-base formation at the aldehyde carbon, generating a methylideneamino linkage. The zero hydrogen-bond donor count of the parent aldehyde simplifies reaction workup compared to the phenolic precursor, which contains a reactive -OH group capable of competing nucleophilic addition. Researchers pursuing oxadiazole-, thiadiazole-, or hydrazone-based compound libraries can use this validated intermediate to reduce synthetic route development time.

Physicochemical Property Benchmarking for in Silico QSAR and Molecular Docking Model Calibration

The well-defined computed property profile of this compound — XLogP 5.1, TPSA ~35.5 Ų, 6 rotatable bonds, 0 HBD, MW 385.26 — makes it suitable as a calibration standard for computational ADME prediction models. Its property values occupy a region (high lipophilicity, moderate polar surface area, zero HBD) that is underrepresented among commonly used benchmark compounds. Procurement of this specific isomer is essential because the 2-regioisomer (XLogP 4.8, TPSA 26.3 Ų) and the des-bromo analog 3-(naphthalen-1-ylmethoxy)benzaldehyde (MW 262.30, no halogen) generate significantly different descriptor vectors that would bias model training or validation.

Crystallization and Solid-State Form Screening Enabled by Absence of Classical Hydrogen-Bond Donors

With zero hydrogen-bond donors and a rigid naphthalene moiety, 3-bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde presents a simplified crystal-engineering landscape compared to the phenolic precursor, whose single -OH donor mediates directional hydrogen-bonding networks (melting point 141–143 °C) . The cold-storage requirement (2–8 °C, sealed/dry) further indicates that polymorph screening and solid-state stability assessment under controlled conditions are warranted for any program advancing this scaffold toward preclinical development. Researchers should not assume that the room-temperature storage stability of the 2-regioisomer applies to this compound.

Quote Request

Request a Quote for 3-Bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.